molecular formula C23H22N4O5S B2421585 N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea CAS No. 1113102-40-1

N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea

Cat. No. B2421585
CAS RN: 1113102-40-1
M. Wt: 466.51
InChI Key: ICWFGMSKVLPDGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound is a member of the urea family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Anti-inflammatory Activity

A study by Fatima et al. (2014) synthesized a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas, revealing their potential anti-inflammatory activity. Although not directly referencing N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea, this research illustrates the anti-inflammatory properties of similar urea derivatives, which could be extrapolated to the compound (Fatima et al., 2014).

Antiprotozoal Activity

Research by Carballo et al. (2017) on 2-amino-4-(p-substituted phenyl)-oxazole derivatives highlighted their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. This indicates a potential for N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea in similar applications, given its structural similarities (Carballo et al., 2017).

Cytokinin-Like Activity in Plants

A study by Ricci and Bertoletti (2009) discusses the cytokinin-like activity of certain urea derivatives in plants. While N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea was not specifically mentioned, the structural characteristics suggest potential cytokinin-like effects, which could be valuable in agricultural and botanical research (Ricci & Bertoletti, 2009).

Antimicrobial Activity

The synthesis and evaluation of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea by Feng-mei and He-qin (2009) suggest the potential antimicrobial properties of structurally similar compounds. This could imply a role for N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea in developing new antimicrobial agents (Yan Feng-mei & Liu He-qin, 2009).

Crystal Structure Analysis

Kang et al. (2015) studied the crystal structure of a phenylurea herbicide, providing insights into the molecular interactions and structural features of similar compounds. This could be relevant for understanding the physical and chemical properties of N-(2-bromophenyl)-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea (Kang et al., 2015).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-26-16-6-5-14(30-3)11-15(16)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-13-4-7-17-18(10-13)32-9-8-31-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWFGMSKVLPDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCCO5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

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